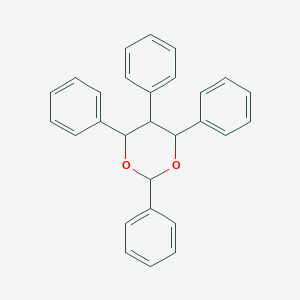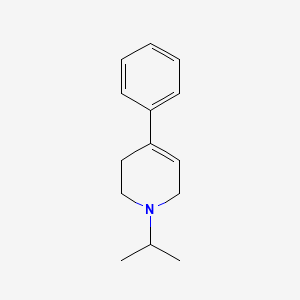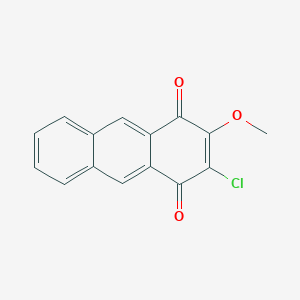
10,14,18-Trimethylheptacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,14,18-Trimethylheptacosane is a long-chain hydrocarbon with the molecular formula C30H62 It is a type of alkane, specifically a branched alkane, characterized by the presence of three methyl groups attached to the heptacosane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,14,18-Trimethylheptacosane can be achieved through several methods, including:
Grignard Reaction: This involves the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent to form a Grignard reagent, which is then reacted with a suitable carbonyl compound to form the desired hydrocarbon.
Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of suitable precursors under high pressure and temperature conditions. The process may also involve the use of zeolite catalysts to achieve the desired selectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
10,14,18-Trimethylheptacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbon, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the hydrocarbon, often resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the hydrocarbon with another atom or group of atoms, such as halogens.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
10,14,18-Trimethylheptacosane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: It is used in studies of insect pheromones and chemical communication.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used as a lubricant and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 10,14,18-Trimethylheptacosane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors and other sensory proteins to exert its effects. In chemical reactions, its reactivity is influenced by the presence of the methyl groups and the overall structure of the molecule.
Comparaison Avec Des Composés Similaires
10,14,18-Trimethylheptacosane can be compared with other similar compounds, such as:
3,7,11-Trimethylheptacosane: Another branched alkane with similar properties but different methyl group positions.
3,7,13-Trimethylheptacosane: Similar to this compound but with methyl groups at different positions.
Heptacosane: A straight-chain alkane with no branching.
The uniqueness of this compound lies in its specific branching pattern, which influences its chemical reactivity and physical properties.
Propriétés
Numéro CAS |
111846-41-4 |
|---|---|
Formule moléculaire |
C30H62 |
Poids moléculaire |
422.8 g/mol |
Nom IUPAC |
10,14,18-trimethylheptacosane |
InChI |
InChI=1S/C30H62/c1-6-8-10-12-14-16-18-22-28(3)24-20-26-30(5)27-21-25-29(4)23-19-17-15-13-11-9-7-2/h28-30H,6-27H2,1-5H3 |
Clé InChI |
IGEDUZSSTTZJAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)


![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)



![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)

![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)

![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)
